molecular formula C7H4Cl2F3N B2633954 2,3-Dichloro-6-(trifluoromethyl)aniline CAS No. 1017777-92-2

2,3-Dichloro-6-(trifluoromethyl)aniline

Cat. No.: B2633954
CAS No.: 1017777-92-2
M. Wt: 230.01
InChI Key: NESDKBLXQJESKV-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)aniline (CAS 1017777-92-2) is a high-purity halogenated aniline derivative offered with a guaranteed purity of 97% . This compound features a molecular formula of C 7 H 4 Cl 2 F 3 N and a molecular weight of 230.01 g/mol . It serves as a versatile and strategic building block in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and agrochemical research . The molecular structure incorporates two chlorine atoms and a highly electronegative trifluoromethyl (CF 3 ) group on the aniline ring . The strong electron-withdrawing nature of the CF 3 group can significantly enhance a molecule's metabolic stability and lipophilicity, which are critical parameters in optimizing the efficacy of active ingredients . This specific substitution pattern makes it a valuable intermediate for constructing complex heterocycles or for use in nucleophilic aromatic substitution reactions, where the aniline amine group can be further functionalized . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with care. Refer to the safety data sheet for specific hazard information. Safety warnings may include that it is irritating to eyes and skin, harmful if inhaled, in contact with skin, or if swallowed, and must be disposed of as hazardous waste .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESDKBLXQJESKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2,3 Dichloro 6 Trifluoromethyl Aniline

Investigation of Nucleophilic and Electrophilic Substitution Reactions at Aromatic Ring Positions

The reactivity of the aromatic ring in 2,3-dichloro-6-(trifluoromethyl)aniline is dictated by the combined influence of its substituents. The amino group is a potent activating group and is ortho, para-directing, while the chloro and trifluoromethyl groups are deactivating and meta-directing.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group significantly acidifies the N-H bond of the aniline (B41778) and reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The chlorine atoms, being halogens, can act as leaving groups in SNAr reactions, particularly when activated by the strongly deactivating trifluoromethyl group. Generally, halogens on aromatic rings activated by electron-withdrawing groups can be displaced by strong nucleophiles. nih.gov For instance, in related dichlorinated heterocyclic systems, sequential nucleophilic substitution is a viable strategy for functionalization. nih.gov

Electrophilic Aromatic Substitution (EAS):

The -NH2 group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com However, in this compound, the positions ortho and para to the amino group are already substituted (position 2 and 6 are ortho, position 4 is para). The remaining open positions are 4 and 5. Position 4 is occupied by a chlorine atom. Therefore, electrophilic attack would most likely be directed to position 5. The strong deactivating effect of the chloro and trifluoromethyl groups can make electrophilic substitution challenging, often requiring harsh reaction conditions. In strongly acidic media, the aniline nitrogen gets protonated to form the anilinium ion (-NH3+), which is a strong deactivating and meta-directing group, further complicating the reactivity profile. byjus.com

Oxidative and Reductive Transformations of the Aniline Moiety

The aniline functional group can undergo a variety of oxidative and reductive transformations.

Oxidative Transformations:

The amino group of anilines can be oxidized to form nitroso, nitro, or azoxy compounds, or can lead to polymerization, forming polyaniline-like structures. The specific outcome depends on the oxidant used and the reaction conditions. The presence of electron-withdrawing groups on the aromatic ring generally makes the aniline less susceptible to oxidation.

Reductive Transformations:

Cross-Coupling Reactions for C-C and C-N Bond Formation

The chlorine substituents on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. sigmaaldrich.comsigmaaldrich.com

C-C Bond Formation:

Reactions such as the Suzuki, Stille, and Hiyama couplings can be employed to form C-C bonds. In a Hiyama coupling, for instance, an organotrifluorosilane is coupled with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source. nih.gov This methodology has been successfully applied to the coupling of aryl chlorides with aryltrifluorosilanes. nih.gov

Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions with Aryl Chlorides

Coupling ReactionAryl ChlorideCoupling PartnerCatalyst/LigandBase/ActivatorSolventYield (%)Reference
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene98 sigmaaldrich.com
HiyamaChlorobenzenePhenyltrifluorosilanePd(OAc)₂ / XPhosTBAFTHF95 nih.gov
Negishi4-ChloroanisolePhenylzinc chloridePdCl₂(dppf)-THF96 sigmaaldrich.com

C-N Bond Formation:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. tcichemicals.com This reaction could be used to further functionalize this compound at one of the chloro positions. The synthesis of fluorinated anilines has been achieved through palladium-catalyzed coupling of fluoroalkylamines with aryl chlorides using a specialized catalyst system with a weaker base like KOPh to avoid decomposition of the product. nih.gov

Derivatization Strategies and Formation of Complex Organic Structures

The reactivity of the aniline moiety allows for a wide range of derivatization strategies, leading to the formation of more complex organic structures, including various heterocyclic systems.

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds through a hemiaminal intermediate, followed by dehydration. nih.goviucr.org For example, 2-trifluoromethylaniline has been condensed with dichlorosalicylaldehyde by refluxing in methanol (B129727) to produce the corresponding Schiff base in good yield. nih.goviucr.org This demonstrates the viability of the aniline group, even when sterically hindered and electronically deactivated, to participate in condensation reactions.

Cycloaddition Reactions for Nitrogen-Containing Heterocycle Construction (e.g., Triazoles, Pyrazoles)

The aniline functionality is a versatile precursor for the synthesis of nitrogen-containing heterocycles. The trifluoromethyl group itself can be transformed into a heterocycle under certain conditions. For instance, anionically activated trifluoromethyl groups can react with amino nucleophiles containing a second nucleophilic site (like NH, OH, or SH) to form heterocycles in a one-step process under mild aqueous conditions. lookchem.com While this reaction typically involves a trifluoromethyl group activated by an ortho or para hydroxyl or amino group, it highlights the potential for the CF3 group in this compound to participate in cyclization reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for predicting reactivity and optimizing conditions.

Nucleophilic Aromatic Substitution (SNAr): The mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex as a reaction intermediate. The stability of this complex is enhanced by the presence of strong electron-withdrawing groups, such as -Cl and -CF3, which can delocalize the negative charge.

Electrophilic Aromatic Substitution (EAS): This reaction proceeds through a carbocation intermediate known as a sigma complex or arenium ion. The substituents on the ring affect the stability of this intermediate, thereby influencing the rate and regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling: These reactions generally follow a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond.

Transmetalation: The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

Imine Formation: The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the imine. nih.goviucr.org

Kinetic Studies and Determination of Reaction Orders

Kinetic studies are fundamental to elucidating reaction mechanisms, quantifying reaction rates, and optimizing process conditions. For a substituted aniline like this compound, the reaction order with respect to the aniline and other reagents would be determined experimentally by monitoring the change in concentration of reactants or products over time.

In the context of heterogeneous catalysis, such as reactions on a catalyst surface, the Langmuir-Hinshelwood model is frequently employed to describe the kinetics. mdpi.comresearchgate.net This model accounts for the adsorption of reactants onto the catalyst surface, the surface reaction itself, and the desorption of products. learncheme.comnumberanalytics.com The rate of reaction is dependent on the surface coverage of the adsorbed reactants. numberanalytics.com The photocatalytic degradation of various anilines has been successfully rationalized using the Langmuir-Hinshelwood equation. mdpi.comresearchgate.netresearchgate.net

The electronic effects of substituents play a critical role in reaction kinetics. In the photocatalytic degradation of chloroanilines, the reaction rate constants vary with the substitution pattern, demonstrating the influence of the chloro-substituents on the molecule's reactivity. mdpi.com

Table 1: Apparent pseudo-first-order rate constants (k) for the photocatalytic degradation of aniline and chloroanilines on a Halloysite-TiO₂ nanocomposite catalyst at 298 K. Data sourced from studies on analogous compounds to illustrate substituent effects. mdpi.com
CompoundApparent Rate Constant (k) × 10³ (min⁻¹)
Aniline7.8
2-Chloroaniline10.1
2,6-Dichloroaniline10.3

Identification of Key Intermediates and Transition States

Elucidating the transient species formed during a reaction is crucial for confirming a proposed mechanism. For reactions involving substituted anilines, a variety of intermediates and transition states have been identified or proposed based on experimental and computational evidence.

In photocatalytic degradation pathways, the reaction is initiated by the generation of highly reactive species like hydroxyl radicals, which attack the aniline ring. researchgate.net This can lead to the formation of intermediates such as chlorophenols and benzoquinone. mdpi.com In some cases, dimerization can occur, leading to products like azobenzene (B91143) as a key intermediate. mdpi.com

Metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, proceed through a series of organometallic intermediates. In photoinduced, copper-catalyzed N-alkylation of anilines, mechanistic studies have identified a chiral copper(I)-anilidyl radical complex as a key intermediate. nih.gov This species acts as a persistent radical that couples with an organic radical to form the C–N bond. nih.gov

Palladium-catalyzed C–N couplings (Buchwald-Hartwig amination) involve a well-defined catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) intermediate. nih.gov This complex then reacts with the aniline. A critical aspect of the mechanism is the nature of the catalyst's resting state and the turnover-limiting step. In the palladium-catalyzed amination of aryl halides with fluoroalkylamines, the catalyst resting state was identified as a palladium-phenoxide complex (when phenoxide is the base). nih.gov The subsequent reaction with the amine forms an amido complex. nih.gov For these reactions, the transition state with the highest energy corresponds to the reductive elimination step that forms the final C–N bond, making it the rate-limiting step of the entire process. nih.gov

Role of Catalysis in Directing Reaction Pathways

Catalysis is indispensable for controlling the reactivity of anilines, enabling selective transformations that would otherwise be difficult or impossible. Different classes of catalysts are employed to direct specific reaction pathways.

Palladium Catalysis: Palladium complexes are the most widely used catalysts for C–N cross-coupling reactions to form arylamines. nih.govacs.org The choice of ligand is critical for catalyst performance, influencing reaction rates and selectivity. acs.org In the amination of aryl chlorides, for example, specific palladium-ligand systems can achieve high selectivity for the desired primary aniline over the diarylamine byproduct. acs.orgorganic-chemistry.org Mechanistic studies have revealed that the catalyst's resting state can differ depending on the halide (e.g., aryl chloride vs. aryl bromide), which in turn affects selectivity. nih.govorganic-chemistry.org

Copper Catalysis: Copper catalysts offer a more economical alternative to palladium for many amination reactions, such as the classic Ullmann-Goldberg reaction. nih.gov Modern advancements have led to copper-catalyzed systems that operate under milder conditions. nih.gov Copper nanoparticles have also been shown to be effective for transfer hydrogenation of nitroarenes to anilines, where the reaction pathway can be tuned to yield either the aniline or an azobenzene derivative depending on the hydrogen source. scispace.com Furthermore, photoinduced copper catalysis enables enantioconvergent couplings, showcasing a modern approach to controlling stereochemistry. nih.gov

Photocatalysis: Heterogeneous photocatalysis, often using semiconductor materials like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃), is primarily used for the degradation of aniline derivatives. mdpi.comscilit.comsciprofiles.com The catalyst, upon UV irradiation, generates electron-hole pairs that produce highly reactive oxygen species. researchgate.net These radicals then attack the aniline molecule, leading to its stepwise degradation and eventual mineralization into inorganic compounds. mdpi.com The efficiency of these catalysts can be significantly enhanced by immobilizing them on supports like halloysite, which increases the adsorption of the aniline reactant on the catalyst surface. mdpi.com

Theoretical and Computational Chemistry Studies of 2,3 Dichloro 6 Trifluoromethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the molecular geometry and electronic properties of a compound. Methodologies such as Density Functional Theory (DFT) are standard for such investigations. However, searches for specific studies applying these methods to 2,3-Dichloro-6-(trifluoromethyl)aniline have not yielded any specific results.

Density Functional Theory (DFT) for Ground State Optimizations

No published studies were found that specifically report the ground state geometry optimization of this compound using Density Functional Theory (DFT). Such a study would typically involve calculations with specific functionals (e.g., B3LYP) and basis sets to determine key structural parameters like bond lengths, bond angles, and dihedral angles. While research on other dichlorinated or trifluoromethylated aniline (B41778) isomers exists, this data cannot be accurately extrapolated to the 2,3-dichloro-6-trifluoromethyl isomer due to the significant influence of substituent positioning on molecular geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. semanticscholar.orgsemanticscholar.org Regrettably, no computational studies were identified that calculate the HOMO-LUMO energies and the corresponding energy gap for this compound. Such an analysis would provide insights into the molecule's electrophilic and nucleophilic nature. thaiscience.info

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.netresearchgate.net The MEP map illustrates regions of negative potential, typically associated with lone pairs of electrons, and positive potential, often found around hydrogen atoms. researchgate.netresearchgate.net A thorough search of the literature did not uncover any studies that have generated or analyzed an MEP map for this compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods are frequently used to simulate and help interpret experimental spectroscopic data. These simulations provide a theoretical basis for assigning vibrational modes and chemical shifts.

Simulation of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are instrumental in assigning specific molecular vibrations to observed spectral peaks. researchgate.net Such computational studies, often performed using DFT, were not found for this compound. While experimental spectra for related compounds are available, the specific vibrational frequencies are highly dependent on the precise arrangement of the chloro and trifluoromethyl substituents on the aniline ring.

Advanced Characterization Methodologies for 2,3 Dichloro 6 Trifluoromethyl Aniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine (-NH₂) protons. The aromatic protons, being on adjacent carbons (C4 and C5), would appear as doublets due to mutual coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, likely placing them in the δ 6.5-7.5 ppm range. chemicalbook.comchemicalbook.com The -NH₂ protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C6) would be significantly influenced by the fluorine atoms, appearing as a quartet due to ¹J(C-F) coupling. The chemical shifts of the aromatic carbons are dictated by the attached substituents (Cl, CF₃, NH₂), with carbons bonded to electronegative atoms generally appearing at lower field (higher ppm).

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single sharp singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift for CF₃ groups on an aromatic ring typically appears in the range of -55 to -65 ppm relative to a standard like CFCl₃. rsc.org

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for 2,3-Dichloro-6-(trifluoromethyl)aniline
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)Assignment
¹H~ 7.0 - 7.5DoubletJH-H ≈ 8-9 HzAromatic H (C4-H)
¹H~ 6.6 - 7.1DoubletJH-H ≈ 8-9 HzAromatic H (C5-H)
¹HVariableBroad SingletN/ANH₂
¹⁹F~ -60SingletN/ACF₃

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides critical information about the functional groups present in a molecule. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. ias.ac.inias.ac.in

For this compound, the key vibrational modes include the N-H stretches of the primary amine, C-H and C=C stretches of the aromatic ring, and the characteristic vibrations of the C-Cl and C-F bonds. researchgate.netnih.govnih.gov

N-H Vibrations: The primary amine group gives rise to two characteristic N-H stretching bands in the FT-IR spectrum, typically in the 3300-3500 cm⁻¹ region. N-H bending vibrations are expected around 1600 cm⁻¹.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range.

C-F and C-Cl Vibrations: The strong electronegativity and mass of the halogen atoms lead to characteristic absorptions. The C-F stretching vibrations of the CF₃ group are typically very strong in the IR spectrum and are found in the 1100-1350 cm⁻¹ region. The C-Cl stretching vibrations occur at lower frequencies, generally in the 600-800 cm⁻¹ range. ias.ac.in

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium-StrongWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
N-H Bend (Scissoring)1580 - 1650Medium-StrongWeak
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-F Stretch (CF₃)1100 - 1350Very StrongMedium
C-Cl Stretch600 - 800StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring.

The aniline (B41778) chromophore is modified by the presence of two chloro groups and a trifluoromethyl group. The amino group (-NH₂) acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity. Conversely, the electron-withdrawing chloro and trifluoromethyl groups may induce a blue shift (hypsochromic shift). The resulting spectrum is a composite of these effects, with characteristic absorption bands expected in the 200-400 nm range.

Table 3: Expected Electronic Transitions for this compound
Transition TypeExpected λmax Range (nm)Chromophore
π → π~240 - 260Substituted Benzene Ring
π → π~280 - 320Substituted Benzene Ring (charge-transfer band)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. For this compound (C₇H₄Cl₂F₃N), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would show a distinct molecular ion (M⁺) peak. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1.

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom ([M-Cl]⁺), the trifluoromethyl radical ([M-CF₃]⁺), or hydrogen cyanide from the ring ([M-HCN]⁺).

Table 4: Predicted Mass Spectrometry Data for this compound
Ionm/z (for ³⁵Cl)Description
[C₇H₄³⁵Cl₂F₃N]⁺229Molecular Ion (M⁺)
[C₇H₄³⁵Cl³⁷ClF₃N]⁺231M+2 Isotope Peak
[C₇H₄³⁷Cl₂F₃N]⁺233M+4 Isotope Peak
[C₇H₄ClF₃N]⁺194Loss of a Cl radical
[C₇H₄Cl₂N]⁺160Loss of a CF₃ radical
[C₆H₃Cl₂F₃]⁺202Loss of HCN

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. scispace.com

While a specific crystal structure for this compound has not been reported in the cited search results, the analysis of a suitable single crystal would reveal:

Molecular Conformation: The planarity of the aniline ring and the orientation of the amino and trifluoromethyl substituents relative to the ring.

Bond Parameters: Exact measurements of C-C, C-N, C-Cl, and C-F bond lengths, which can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonding involving the amine group or other non-covalent interactions that stabilize the solid-state structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, byproducts, and positional isomers that may form during synthesis. jiangnan.edu.cn

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. researchgate.nettsijournals.com A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like 5% phenyl polysiloxane) can be used. A flame ionization detector (FID) provides general sensitivity, while an electron capture detector (ECD) would offer enhanced sensitivity for this highly halogenated compound. GC coupled with mass spectrometry (GC-MS) allows for both separation and identification of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. thermofisher.com Reversed-phase HPLC, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly. HPLC is particularly useful for separating less volatile impurities or isomers that may be difficult to resolve by GC. nih.gov

Table 5: Typical Chromatographic Methods for Analysis
TechniqueStationary PhaseMobile Phase / Carrier GasDetectorApplication
GC5% Phenyl PolysiloxaneHeliumFID, ECD, MSPurity assessment, Isomer separation
HPLCC18 SilicaAcetonitrile/Water or Methanol/WaterUV-Vis Diode ArrayPurity assessment, Quantification

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The methodology involves vaporizing the sample and passing it through a chromatographic column, where components are separated based on their differential partitioning between a stationary phase and a mobile gas phase.

Detailed research findings indicate that the separation of halogenated and trifluoromethylated anilines is highly effective using capillary GC. For compounds structurally similar to this compound, a non-polar or medium-polarity stationary phase is often employed to achieve optimal separation from isomers and related impurities. The use of a Flame Ionization Detector (FID) is common for quantification due to its high sensitivity to organic compounds. tsijournals.com Alternatively, an Electron Capture Detector (ECD) can be utilized for enhanced sensitivity towards halogenated compounds. For unequivocal identification, coupling the GC system with a Mass Spectrometer (GC-MS) is the preferred approach, providing both retention time data and mass spectral information. semanticscholar.org

A typical GC method for a related compound, trifluoromethoxy aniline, utilizes an AT-210 capillary column with helium as the carrier gas. tsijournals.com The temperature program is optimized to ensure the separation of positional isomers, which are often present as impurities. tsijournals.com While specific conditions for this compound are not extensively published, a suitable method can be extrapolated from the analysis of analogous compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial Temperature: 100 °C (hold for 2 min)
Ramp: 10 °C/min to 280 °C
Final Hold: 5 min at 280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C (MS transfer line) or 280 °C (FID)

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for purity profiling and impurity determination.

In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mixture of an organic solvent (like acetonitrile or methanol) and water is commonly used as the mobile phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation.

Research on related compounds, such as other dichlorinated and trifluoromethylated anilines, demonstrates the effectiveness of RP-HPLC for resolving isomers and degradation products. google.com The use of a UV detector is standard for the analysis of aromatic compounds like this compound due to their strong absorbance in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Profiling of this compound

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL

Role of 2,3 Dichloro 6 Trifluoromethyl Aniline As a Versatile Synthetic Building Block

Precursor in the Development of Fine Chemicals

2,3-Dichloro-6-(trifluoromethyl)aniline is a crucial starting material in the multi-step synthesis of various high-value fine chemicals. Its utility spans across several key industries, most notably in the production of advanced agrochemicals and pharmaceutical intermediates. The specific arrangement of its substituents—the electron-withdrawing trifluoromethyl group and the two chlorine atoms—significantly influences the reactivity and properties of the resulting derivatives.

In the agrochemical sector, the compound is a well-documented intermediate for producing potent crop protection agents. google.com It is particularly instrumental in the synthesis of phenylpyrazole insecticides, such as Fipronil. google.com The synthesis of these complex insecticidal compounds relies on the aniline (B41778) precursor to construct the core N-phenyl pyrazole (B372694) ring system, which is essential for their biological activity. google.com The presence of the dichloro and trifluoromethyl groups on the phenyl ring is critical for the efficacy and metabolic stability of the final pesticide product.

Beyond agrochemicals, this aniline derivative serves as a precursor for specialty dyes and pigments. The halogen and trifluoromethyl substituents can enhance the stability and colorfastness of dye molecules, making them suitable for demanding applications in textiles and advanced materials.

Table 1: Applications in Fine Chemical Synthesis

Industry Sector Product Class Specific Example(s) Role of this compound
Agrochemicals Phenylpyrazole Insecticides Fipronil Key intermediate for forming the N-phenyl pyrazole core. google.com
Pharmaceuticals Bioactive Molecules Pharmaceutical Intermediates Precursor for compounds requiring a trifluoromethylated aniline moiety. ontosight.ai

Scaffold Design for Novel Chemical Entity Generation

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular framework upon which various functional groups can be systematically attached to generate a library of new compounds. The this compound molecule serves as an excellent scaffold due to its rigid, predictable geometry and the distinct chemical handles it possesses.

The aniline framework itself provides a stable, aromatic core. The trifluoromethyl group and chlorine atoms are not merely passive substituents; they actively modulate the scaffold's electronic properties and lipophilicity. The highly electronegative trifluoromethyl group, for instance, can influence the acidity of the amine proton and impact the binding interactions of the final molecule with biological targets. ontosight.ai

Chemists utilize this pre-functionalized scaffold as a foundational platform to build novel chemical entities with tailored properties. By leveraging the existing substituents to direct further reactions or by modifying the primary amine, researchers can systematically explore chemical space to discover new molecules with desired biological activities or material properties. This approach is more efficient than building such complex molecules from simpler, unfunctionalized rings. The use of this aniline as a scaffold is a key strategy in the synthesis of new bioactive compounds for the pharmaceutical and agrochemical industries. ontosight.ai

Strategies for Further Functionalization and Molecular Diversification

The true versatility of this compound as a building block lies in the variety of chemical transformations it can undergo. These reactions allow for extensive molecular diversification, enabling the creation of a wide range of derivatives from a single starting material. Functionalization can be targeted at two primary sites: the amino group and the aromatic ring.

Functionalization of the Amino Group:

The primary amine (-NH2) is a rich site for chemical modification. Standard transformations include:

Diazotization: The amine can be converted into a diazonium salt, which is a highly versatile intermediate. This salt can subsequently be subjected to a variety of nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups, including hydroxyls, cyanides, and additional halogens, in place of the original amino group.

Reductive Amination: The aniline can react with aldehydes or ketones to form an imine, which is then reduced to form a secondary or tertiary amine. This reaction is a powerful method for attaching diverse alkyl or aryl substituents to the nitrogen atom, significantly increasing molecular complexity. nih.gov

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amides and sulfonamides, respectively. This is a common strategy to modify the electronic properties and biological activity of the parent molecule.

Functionalization of the Aromatic Ring:

The chlorinated aromatic ring offers opportunities for further substitution, primarily through modern cross-coupling techniques:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-nitrogen bonds. One or both of the chlorine atoms on the ring can be substituted with other amines or amides, creating complex N-aryl derivatives. This method is a cornerstone of modern medicinal chemistry for building libraries of drug candidates.

Nucleophilic Aromatic Substitution (SNAr): While challenging, under specific conditions with highly activated nucleophiles, the chlorine atoms can be displaced. The electron-withdrawing nature of the adjacent trifluoromethyl group can facilitate this type of reaction at the ortho-chlorine position.

These strategies, summarized in the table below, provide a robust toolkit for chemists to elaborate upon the this compound scaffold, leading to the generation of novel and diverse chemical entities.

Table 2: Key Functionalization Reactions

Reaction Site Reaction Type Reagents/Catalysts Resulting Functional Group/Structure
Amino Group Diazotization NaNO₂, HCl; Nucleophile (e.g., CuCN) Diazonium salt, subsequently -CN, -OH, -X, etc.
Amino Group Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary or Tertiary Amine
Aromatic Ring Buchwald-Hartwig Amination R-NH₂, Pd₂(dba)₃, Ligand (e.g., Xantphos) N-Aryl Derivatives

Future Research Directions and Emerging Paradigms in the Study of 2,3 Dichloro 6 Trifluoromethyl Aniline

Development of Green Chemistry Approaches for its Synthesis

The synthesis of highly functionalized aromatic compounds like 2,3-dichloro-6-(trifluoromethyl)aniline traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, which aim to design products and processes that minimize the use and generation of hazardous substances. paperpublications.orgnih.gov Key research directions will likely focus on improving atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents. paperpublications.orgacs.org

One of the most promising green chemistry approaches for synthesizing the aniline (B41778) moiety is the use of biocatalysis. nih.gov Specifically, the biocatalytic reduction of precursor nitroaromatic compounds using nitroreductase enzymes is gaining significant attention. nih.govacs.org This method offers a sustainable alternative to traditional precious-metal-catalyzed hydrogenation, which often requires high-pressure hydrogen gas and expensive catalysts. acs.orgnih.gov Chemoenzymatic processes using immobilized nitroreductases can operate in aqueous buffers at room temperature and pressure, offering high chemoselectivity, especially in the presence of sensitive groups like halogens. nih.govacs.orgnih.gov The development of continuous flow reactors with these immobilized enzymes further enhances sustainability by allowing for catalyst reuse and simplified product workup. nih.govnih.gov

Further green advancements include the replacement of volatile and toxic chlorinated solvents with safer alternatives like water or ionic liquids. nih.gov Additionally, research will focus on minimizing the use of protecting groups and other derivatization steps, which require additional reagents and generate waste. acs.org By redesigning synthetic pathways to be more convergent and atom-economical, the environmental footprint of producing this compound can be substantially reduced. acs.org

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Aniline Synthesis

Feature Traditional Method (e.g., Metal Catalysis) Green Approach (e.g., Biocatalysis)
Catalyst Precious metals (e.g., Pd, Pt) Nitroreductase enzymes acs.org
Reagents High-pressure H₂ gas, potentially toxic acids nih.gov Glucose (for cofactor recycling), aqueous buffer acs.orgnih.gov
Conditions High temperature and pressure nih.gov Room temperature and atmospheric pressure nih.gov
Solvents Often volatile organic compounds (VOCs) Aqueous media nih.gov
Waste Metal-containing waste, by-products Biodegradable waste, reusable enzyme catalyst nih.gov
Selectivity Risk of dehalogenation High chemoselectivity, preserves halide groups nih.govnih.gov

Exploration of Novel Catalytic Systems for Stereoselective Transformations

While this compound is an achiral molecule, it serves as a valuable precursor for synthesizing more complex, chiral molecules that are often required in pharmaceuticals and agrochemicals. A significant future research direction is the exploration of novel catalytic systems that can use this aniline as a substrate for stereoselective transformations, creating specific 3D arrangements in the product molecules.

Palladium-catalyzed C-N cross-coupling reactions are well-established methods for forming bonds between an aniline's nitrogen and an aryl group, and these reactions are broadly applied in the synthesis of complex molecules and natural products. nih.govnih.gov The future in this area involves designing new, chiral palladium catalyst systems that can induce asymmetry in subsequent transformations. Furthermore, a shift towards more sustainable and cost-effective earth-abundant metals is highly desirable. chemrxiv.org Recent advancements have demonstrated the efficacy of copper and nickel-based catalysts for C-N cross-coupling reactions, often operating under milder conditions than their palladium counterparts. chemrxiv.orguni-regensburg.deresearchgate.net

The frontier of this research lies in applying organocatalysis and transition-metal catalysis to achieve high enantioselectivity. For instance, chiral phosphoric acids have been used to catalyze asymmetric annulation reactions with anilines to produce optically active heterocyclic compounds. acs.org Other emerging areas include the asymmetric N-H insertion reactions catalyzed by palladium in combination with chiral ligands and the organocatalytic asymmetric aza-Michael addition of anilines to electron-deficient olefins. nih.govresearchgate.net Future work will involve screening this compound and its derivatives as substrates in these and other newly developed stereoselective catalytic systems to synthesize novel, high-value chiral products.

Table 2: Emerging Catalytic Systems for Transformations of Anilines

Catalytic System Transformation Type Potential Application for this compound
Chiral Palladium Complexes Asymmetric N-H Insertion nih.gov Synthesis of chiral α-amino acid derivatives.
Copper/Picolinhydrazide Ligand C-N Cross-Coupling chemrxiv.org Sustainable synthesis of complex biaryl amines at room temperature.
Nickel Pincer Complexes C-N Cross-Coupling researchgate.net Economical synthesis of arylamines with high turnover numbers.
Chiral Phosphoric Acids Asymmetric [3+2] Annulation acs.org Creation of chiral aza-quaternary centers in heterocyclic structures.
Cinchona Alkaloids (Organocatalyst) Asymmetric Aza-Michael Addition researchgate.net Enantioselective formation of C-N bonds to create β-amino carbonyl compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes with increasing accuracy, thereby reducing the need for resource-intensive trial-and-error experimentation.

A key application of ML is in predicting the regioselectivity of reactions, such as the electrophilic aromatic substitution steps often required to install the chloro and trifluoromethyl groups onto the aniline core. AI models have been developed that can predict the most likely position of halogenation on an aromatic ring with high accuracy, guiding chemists to the optimal reaction conditions. This predictive power helps circumvent redundant experiments and contributes to a more economical and greener research paradigm.

Beyond regioselectivity, ML models can predict reaction yields, identify potential side products, and even suggest optimal reaction conditions (e.g., temperature, solvent, catalyst). By analyzing molecular features and reaction parameters, these models can streamline the synthesis of specialty chemicals. A crucial aspect of this research is the development of interpretable models, which not only make predictions but also provide insights into why a particular outcome is expected. This helps in uncovering potential biases in training data and allows chemists to build a deeper understanding of the underlying chemical principles.

Table 3: Applications of AI/ML in the Synthesis of this compound

Application Area AI/ML Function Benefit
Route Design Retrosynthesis Prediction Suggests novel and efficient synthetic pathways.
Reaction Selectivity Site-Selectivity Prediction Predicts the outcome of halogenation and other substitution reactions.
Condition Optimization Yield & By-product Forecasting Identifies optimal temperature, solvent, and catalyst to maximize yield and purity.
Process Scaling Kinetic Modeling Predicts reaction kinetics to aid in scale-up and process control.
Discovery Virtual Screening Proposes new transformations and derivatives of the target molecule.

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To ensure the consistent quality, safety, and efficiency of chemical manufacturing, future research will increasingly focus on the implementation of advanced in-situ monitoring techniques. Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA, involves designing and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comwikipedia.orgresearchgate.net

For the synthesis of this compound, PAT can be implemented using various spectroscopic tools to monitor reactions as they happen. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. nih.govamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, these instruments can collect real-time data on the concentration of reactants, intermediates, and products. nih.gov This continuous stream of information allows for precise control over reaction conditions, such as temperature and reagent addition rates, to optimize yield, minimize impurity formation, and ensure process safety. mt.com

The application of these real-time monitoring tools is especially valuable in continuous flow chemistry, where they can ensure the process remains in a steady, optimal state. americanpharmaceuticalreview.com By combining the rich data from PAT tools with chemometric analysis, researchers can develop a deep, fundamental understanding of the reaction kinetics and mechanisms. nih.gov This data-driven approach not only optimizes the existing synthesis but also accelerates the development and scale-up of new, more efficient processes for producing this compound.

Table 4: In-Situ Monitoring Techniques for Reaction Optimization

Technique Information Provided Advantages for Synthesis
FTIR Spectroscopy Real-time concentration of functional groups (reactants, products, intermediates). americanpharmaceuticalreview.com Excellent for tracking reaction kinetics and conversion; widely applicable. americanpharmaceuticalreview.com
Raman Spectroscopy Molecular vibrational data, sensitive to specific bonds and crystal forms. nih.gov Can be used in aqueous solutions, non-destructive, good for monitoring polymorphism. nih.gov
UV-Vis Spectroscopy Concentration of chromophoric species. Simple, cost-effective for monitoring specific colored reactants or products.
NMR Spectroscopy Detailed structural information on molecules in solution. Provides unambiguous structural identification of intermediates and products.

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 2,3-Dichloro-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Direct Chlorination : Starting from 2-chloro-3-(trifluoromethyl)aniline, chlorination with N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 60–80°C achieves selective dichlorination. Yields range from 70–85% depending on stoichiometric control of NCS .
  • Photo-Induced Radical Halogenation : A radical-mediated approach using UV light and halogen sources (e.g., Cl₂ gas) can introduce chlorine atoms regioselectively. This method minimizes isomer formation but requires strict control of light intensity and reaction time .
  • Key Considerations : Solvent polarity, temperature, and stoichiometry critically impact selectivity. Impurities like mono-chlorinated byproducts or positional isomers (e.g., 2,4-dichloro derivatives) must be monitored via HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR Spectroscopy : Resolves substituent positions (e.g., distinguishing 2,3-dichloro from 2,4-dichloro isomers) via chemical shifts and coupling patterns. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) exhibit downfield shifts .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies halogenation byproducts. A C18 column and acetonitrile/water mobile phase are standard .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW = 244.53 g/mol) and detects trace impurities (e.g., residual solvents or incomplete chlorination products) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound via alternative routes?

  • Methodological Answer : Discrepancies often arise from:
  • Isomeric Byproducts : For example, 2,4-dichloro isomers may form under non-optimized chlorination conditions. Use 2D NMR (e.g., COSY, NOESY) to differentiate isomers via spatial proximity of substituents .
  • Solvent Artifacts : Polar solvents like DMF can form adducts detectable via ¹⁹F NMR. Compare spectra across solvents (e.g., DMF vs. CDCl₃) .
  • Validation : Cross-reference data with independent synthetic batches or commercial standards (if available). Reproducibility across ≥3 trials is critical .

Q. What mechanistic insights govern the regioselectivity of halogenation in this compound synthesis?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The -CF₃ group is a strong meta-directing electron-withdrawing group, favoring chlorination at the 2- and 3-positions. Steric hindrance from -CF₃ may disfavor 4-position reactivity .
  • Radical Pathways : Under UV light, chlorine radicals abstract hydrogen atoms preferentially at positions with lower bond dissociation energies (BDEs). Computational modeling (e.g., DFT) can predict BDEs for C-H bonds adjacent to -CF₃ and -Cl groups .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 0–25°C) favor kinetic products (2,3-dichloro), while higher temperatures may promote isomerization .

Q. What are the environmental and safety implications of scaling up this compound synthesis?

  • Methodological Answer :
  • Waste Management : Chlorination reagents (e.g., NCS) generate succinimide byproducts, requiring neutralization and disposal as hazardous waste. Solvent recovery systems (e.g., distillation for DMF) reduce environmental impact .
  • Exposure Limits : Occupational exposure limits (OELs) for aniline derivatives are typically ≤1 ppm (8-hour TWA). Use fume hoods and closed systems to minimize inhalation risks .
  • Degradation Studies : Evaluate hydrolysis under acidic/basic conditions (e.g., pH 2–12) to identify persistent metabolites. LC-MS can track degradation pathways .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use respirators with organic vapor cartridges if local exhaust ventilation is inadequate .
  • Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.